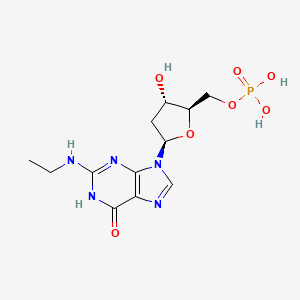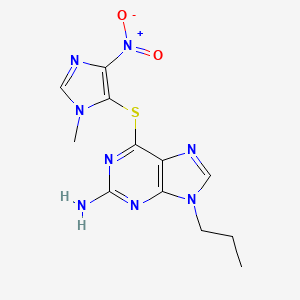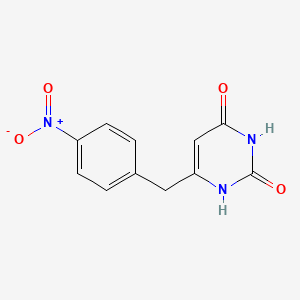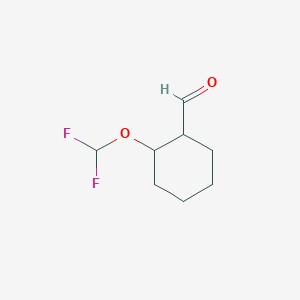
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring, which also bears an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)cyclohexane-1-carbaldehyde typically involves the introduction of the difluoromethoxy group to a cyclohexane derivative. One common method is the reaction of cyclohexanone with difluoromethyl ether in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency of the reaction and minimize the production of by-products. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)cyclohexane-1-carboxylic acid.
Reduction: 2-(Difluoromethoxy)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)cyclohexane-1-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the difluoromethoxy group.
Cyclohexanecarboxaldehyde: Contains a cyclohexane ring with an aldehyde group but no additional substituents.
2-(Difluoromethoxy)naphthalene-1-carbaldehyde: Contains a naphthalene ring instead of a cyclohexane ring.
Uniqueness
2-(Difluoromethoxy)cyclohexane-1-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds.
Eigenschaften
Molekularformel |
C8H12F2O2 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(difluoromethoxy)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h5-8H,1-4H2 |
InChI-Schlüssel |
OGJYYYAAHDIPAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)

![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)

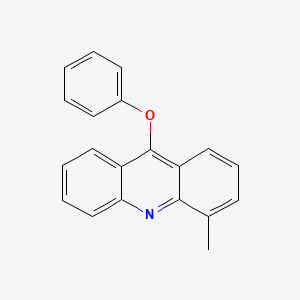

![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
